molecular formula C16H17ClN2OS B1203219 8-Chloro-10-[3-(methylamino)propyl]-10h-phenothiazin-3-ol CAS No. 3546-08-5

8-Chloro-10-[3-(methylamino)propyl]-10h-phenothiazin-3-ol

Cat. No.: B1203219
CAS No.: 3546-08-5
M. Wt: 320.8 g/mol
InChI Key: SQSNGPIVSCOKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-chloro-10-[3-(methylamino)propyl]-3-phenothiazinol is a member of phenothiazines.

Scientific Research Applications

Synthesis and Pharmaceutical Importance

A series of derivatives including N-[3-(10H-phenothiazin-1-yl)propyl]-4-(substituted phenyl)-3-chloro-2-oxo-1-azetidinecarboxamide have been synthesized from phenothiazine. These compounds have shown significant antibacterial, antifungal, and antitubercular activities, indicating their importance in the development of potential pharmaceuticals (Sharma et al., 2012).

Antimicrobial and Antitubercular Activities

Derivatives of phenothiazine, particularly those related to 4-thiazolidinone, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies are significant in the exploration of new therapeutic agents, especially against resistant strains of microbes (Sharma et al., 2012).

Antipsychotic Activity

Novel derivatives of phenothiazine have been studied for their antipsychotic properties. These studies have shown promising results in models of haloperidol-induced catalepsy, suggesting the potential of phenothiazine derivatives in the treatment of psychiatric disorders (Gopi et al., 2017).

Photocatalytic Applications

Phenothiazine derivatives have also been explored in photocatalytic applications. Studies involving thiophenothiazine-based dye-sensitized TiO2 photocatalysts for hydrogen production from water splitting under neutral conditions have shown high efficiency. This research contributes to the development of sustainable and green energy solutions (Tiwari et al., 2015).

Overcharge and Overdischarge Protection in Batteries

Phenothiazine molecules have been identified as stable redox shuttle additives in Li-ion batteries, protecting against overcharge and overdischarge. This research is crucial for improving the safety and longevity of battery systems (Buhrmester et al., 2006).

Anticancer Evaluation

Some phenothiazine derivatives have shown high activity against breast cancer cell lines, highlighting their potential in the development of anticancer agents (Ahmed et al., 2018).

Properties

CAS No.

3546-08-5

Molecular Formula

C16H17ClN2OS

Molecular Weight

320.8 g/mol

IUPAC Name

8-chloro-10-[3-(methylamino)propyl]phenothiazin-3-ol

InChI

InChI=1S/C16H17ClN2OS/c1-18-7-2-8-19-13-5-4-12(20)10-16(13)21-15-6-3-11(17)9-14(15)19/h3-6,9-10,18,20H,2,7-8H2,1H3

InChI Key

SQSNGPIVSCOKRR-UHFFFAOYSA-N

SMILES

CNCCCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl

Canonical SMILES

CNCCCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-10-[3-(methylamino)propyl]-10h-phenothiazin-3-ol
Reactant of Route 2
8-Chloro-10-[3-(methylamino)propyl]-10h-phenothiazin-3-ol
Reactant of Route 3
Reactant of Route 3
8-Chloro-10-[3-(methylamino)propyl]-10h-phenothiazin-3-ol
Reactant of Route 4
8-Chloro-10-[3-(methylamino)propyl]-10h-phenothiazin-3-ol
Reactant of Route 5
8-Chloro-10-[3-(methylamino)propyl]-10h-phenothiazin-3-ol
Reactant of Route 6
8-Chloro-10-[3-(methylamino)propyl]-10h-phenothiazin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.